1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The trifluoroethanone moiety can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMADVZFDQNUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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